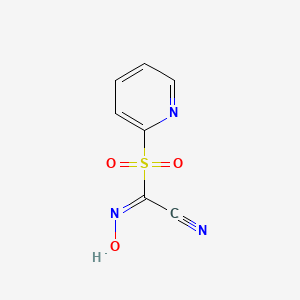
Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- is a complex organic compound that features both a nitrile group and a sulfonyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- typically involves multi-step organic reactions. One common method might include the reaction of a pyridine derivative with a sulfonyl chloride to introduce the sulfonyl group, followed by the introduction of the hydroxyimino group through an oximation reaction. The nitrile group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- exerts its effects can vary based on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinyl)-: Lacks the sulfonyl group, which may affect its reactivity and applications.
Acetonitrile, 2-(hydroxyimino)-2-(4-pyridinylsulfonyl)-: Similar structure but with the sulfonyl group attached to a different position on the pyridine ring.
Benzonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-: Features a benzene ring instead of an acetonitrile group, which can influence its chemical properties.
Biological Activity
Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-, also known by its CAS number 175137-69-6, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₅N₃O₃S
- Molecular Weight : 201.19 g/mol
- Flash Point : 227.7°C
- Boiling Point : 453°C at 760 mmHg
The compound features a hydroxyimino group and a pyridinylsulfonyl moiety, which contribute to its reactivity and potential interactions with biological targets.
The biological activity of Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The hydroxyimino group is known for its role in facilitating nucleophilic attack in biochemical reactions, while the pyridinylsulfonyl group may enhance binding affinity to target proteins.
Biological Activities
-
Antimicrobial Activity :
- Recent studies have indicated that compounds similar to Acetonitrile, including those with acylhydrazone structures, exhibit significant antimicrobial properties against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) . The biological screening of derivatives has shown promising results in inhibiting bacterial growth.
- Cytotoxicity :
- Other Pharmacological Effects :
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing acylhydrazone derivatives from various aldehydes demonstrated that some derivatives exhibited antimicrobial activity comparable to established antibiotics. The study utilized methods like IR spectroscopy and X-ray diffraction to confirm the structures of synthesized compounds .
Case Study 2: Anticancer Potential
Another investigation assessed the cytotoxicity of synthesized compounds against various cancer cell lines. Results indicated that specific modifications to the molecular structure could enhance anticancer efficacy while minimizing adverse effects on healthy cells .
Comparative Analysis
| Property | Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- | Similar Compounds |
|---|---|---|
| Molecular Formula | C₇H₅N₃O₃S | Varies (e.g., acylhydrazones) |
| Antimicrobial Activity | Effective against MRSA | Comparable effectiveness in derivatives |
| Cytotoxicity | Low toxicity to normal cells | Varies; some show higher toxicity |
| Mechanism of Action | Enzyme interaction via hydroxyimino group | Similar mechanisms in related compounds |
Properties
Molecular Formula |
C7H5N3O3S |
|---|---|
Molecular Weight |
211.20 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile |
InChI |
InChI=1S/C7H5N3O3S/c8-5-7(10-11)14(12,13)6-3-1-2-4-9-6/h1-4,11H/b10-7+ |
InChI Key |
YGMWCSZEJYENBM-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)S(=O)(=O)/C(=N/O)/C#N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















